molecular formula C13H26N2 B13538063 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine

1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine

Cat. No.: B13538063
M. Wt: 210.36 g/mol
InChI Key: UOBRCXKWEJISAP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine is an organic compound that features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a piperazine ring substituted with a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.

    Substitution with Methyl Groups:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.

    Coupling of Cyclohexane and Piperazine Rings: The final step involves coupling the substituted cyclohexane ring with the piperazine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions in biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylcyclohexyl)-4-methylpiperazine
  • 1-(3,4-Dimethylcyclohexyl)-2-ethylpiperazine
  • 1-(3,4-Dimethylcyclohexyl)-2-phenylpiperazine

Uniqueness

1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(3,4-dimethylcyclohexyl)-2-methylpiperazine

InChI

InChI=1S/C13H26N2/c1-10-4-5-13(8-11(10)2)15-7-6-14-9-12(15)3/h10-14H,4-9H2,1-3H3

InChI Key

UOBRCXKWEJISAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)N2CCNCC2C

Origin of Product

United States

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